molecular formula C16H13FN2OS2 B2915372 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886913-25-3

3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2915372
CAS No.: 886913-25-3
M. Wt: 332.41
InChI Key: LKNHJRXZMCOSLH-UHFFFAOYSA-N
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Description

3-(Ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic benzothiazole derivative intended for research use in early-stage drug discovery. This compound is designed around a privileged pharmacophore; the benzo[d]thiazole scaffold is widely investigated in medicinal chemistry for its diverse biological activities, particularly in oncology . The structural motif of a fluorobenzo[d]thiazole core linked to a benzamide through a thioether chain suggests potential for multi-target engagement. The planar, electron-rich nature of the benzothiazole ring may facilitate interactions with biological targets through π-π stacking or hydrogen bonding . Researchers are exploring such hybrids primarily as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell proliferation and survival that is a validated target in cancers such as breast and lung carcinoma . The incorporation of the 3-(ethylthio) substituent on the benzamide ring is intended to modulate the compound's electronic properties and lipophilicity, which can influence bioavailability and binding affinity to hydrophobic enzyme pockets. This design strategy is consistent with current research focused on developing novel, potent small-molecule EGFR inhibitors to overcome limitations of existing therapies like erlotinib and gefitinib, particularly concerning acquired resistance and selectivity . Consequently, this compound holds significant value for researchers conducting structure-activity relationship (SAR) studies, in vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, T47D), and mechanistic investigations into apoptosis induction and cell cycle arrest . It serves as a key intermediate for further chemical elaboration and biological evaluation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNHJRXZMCOSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

  • Formation of the Benzothiazole Core:

    • The benzothiazole core can be synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions to form 4-fluorobenzo[d]thiazole.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction:

    • The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
  • Substitution:

    • The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

Medicine:

  • Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

Industry:

  • Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division, ultimately resulting in cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Core

The benzamide core is a common scaffold in medicinal chemistry. Key variations include:

  • Methylsulfonyl and Nitro Substituents :
    • 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide () has a highly polar sulfonyl group, likely reducing passive diffusion but enhancing solubility.
    • Nitazoxanide (), a 5-nitro-thiazole benzamide, shows antiparasitic activity due to the nitro group’s redox activity. In contrast, the ethylthio group in the target compound may prioritize metabolic stability over redox reactivity .
Table 1: Substituent Impact on Benzamide Properties
Substituent Example Compound Key Properties Evidence ID
3-Ethylthio Target compound Lipophilic, metabolically stable -
3-Methylsulfonyl 3-(Methylsulfonyl)-N-(4-pyridinyl-thiazol) Polar, may reduce membrane permeability
5-Nitro Nitazoxanide Redox-active, antiparasitic

Thiazole Ring Modifications

The 4-fluorobenzo[d]thiazole moiety distinguishes the target compound from analogs:

  • Similar fluorinated thiazoles (e.g., ) are prioritized in drug discovery for improved pharmacokinetics .
  • Phenyl and Halogenated Thiazoles :
    • Compounds like N-(4-phenylthiazol-2-yl)benzamide () rely on aromatic stacking interactions but lack fluorine’s electronic effects.
    • Bromo- or chloro-substituted thiazoles () may increase steric bulk but reduce metabolic stability compared to fluorine .
Table 2: Thiazole Ring Substituent Comparisons
Thiazole Substituent Example Compound Biological Implications Evidence ID
4-Fluoro Target compound Enhanced target binding, metabolic stability
4-Phenyl N-(4-phenylthiazol-2-yl)benzamide Aromatic interactions, potential cytotoxicity
5-Nitro Nitazoxanide Antiparasitic activity via redox cycling

Biological Activity

3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with an ethylthio group and a fluorobenzo[d]thiazole moiety, which contributes to its unique pharmacological properties. The molecular formula is C13H12FN2SC_{13}H_{12}FN_2S, and it has a molecular weight of approximately 248.31 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit promising antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, which could protect cells from oxidative stress-related damage, potentially offering therapeutic benefits in conditions like neurodegenerative diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX), which are crucial in inflammation and pain signaling.
  • Receptor Modulation : The compound may interact with various receptors or ion channels, altering cellular signaling pathways that lead to its observed effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial potency .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The study found that treatment with these compounds led to reduced swelling and pain, correlating with decreased levels of inflammatory markers .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed significant dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduced cytokine levels in models
AntioxidantScavenging free radicals
CytotoxicityInduced apoptosis in cancer cells

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